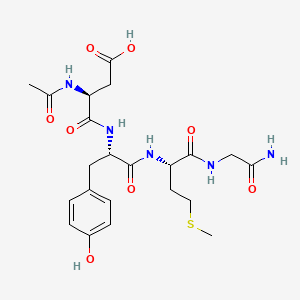

Ac-Asp-Tyr-Met-Gly-NH2

Description

BenchChem offers high-quality Ac-Asp-Tyr-Met-Gly-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Asp-Tyr-Met-Gly-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H31N5O8S |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H31N5O8S/c1-12(28)25-17(10-19(31)32)22(35)27-16(9-13-3-5-14(29)6-4-13)21(34)26-15(7-8-36-2)20(33)24-11-18(23)30/h3-6,15-17,29H,7-11H2,1-2H3,(H2,23,30)(H,24,33)(H,25,28)(H,26,34)(H,27,35)(H,31,32)/t15-,16-,17-/m0/s1 |

InChI Key |

LVFXPIKOKVBRPB-ULQDDVLXSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Ac-Asp-Tyr-Met-Gly-NH2 peptide sequence and structure

Technical Guide: Ac-Asp-Tyr-Met-Gly-NH2 (CCK-8 N-Terminal Fragment) [1]

Executive Summary Ac-Asp-Tyr-Met-Gly-NH2 is a synthetic tetrapeptide corresponding to the N-terminal sequence of Cholecystokinin-8 (CCK-8).[1] While it lacks the C-terminal pharmacophore required for high-affinity CCK receptor binding, this peptide serves as a critical model substrate for Tyrosylprotein Sulfotransferase (TPST) .[1] Its primary utility lies in investigating the kinetics of tyrosine sulfation—a post-translational modification essential for protein-protein interactions—and as a highly specific tool for characterizing TPST-1 and TPST-2 isozymes.[1] This guide details its physicochemical properties, synthesis via Fmoc-SPPS, and application in enzymatic assays.[1]

Structural & Physicochemical Analysis[1]

The peptide Ac-Asp-Tyr-Met-Gly-NH2 is designed to mimic the electrostatic and steric environment of a tyrosine sulfation site without the interference of the full protein structure.[1]

Sequence: Acetyl-L-Aspartyl-L-Tyrosyl-L-Methionyl-Glycinamide Formula: C₂₂H₃₁N₅O₈S Molecular Weight: ~525.58 g/mol [1]

| Residue/Group | Position relative to Tyr (0) | Function/Significance |

| Acetyl (Ac) | N-Cap | Eliminates the positive charge of the N-terminus, simulating an internal peptide bond and preventing aminopeptidase degradation.[1] |

| Asp (D) | -1 | Critical Determinant: Provides the negative charge required for TPST recognition. TPST prefers acidic residues at positions -1 and +1.[1][2] |

| Tyr (Y) | 0 | Acceptor Site: The hydroxyl group (-OH) acts as the nucleophile for the sulfyl group transfer from PAPS.[1][3] |

| Met (M) | +1 | Hydrophobic spacer.[1] Liability: Prone to oxidation (Met-sulfoxide), which can alter hydrophobicity and enzyme recognition.[1] |

| Gly (G) | +2 | Provides conformational flexibility.[1] |

| Amide (NH₂) | C-Cap | Eliminates the negative charge of the C-terminus, mimicking the continuation of the peptide chain.[1] |

Biological Significance: The TPST Pathway[1]

The primary application of this peptide is in the study of Tyrosylprotein Sulfotransferase (TPST) .[1] Sulfation of the tyrosine residue in native CCK-8 increases its affinity for the CCK-A receptor by >1000-fold compared to the unsulfated form.[1]

Mechanism of Action: TPST catalyzes the transfer of a sulfonate group (SO₃⁻) from the universal donor 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the tyrosine residue.[1][3]

Enzymatic Pathway Diagram:

Figure 1: Mechanism of Tyrosine Sulfation by TPST using Ac-Asp-Tyr-Met-Gly-NH2 as a substrate.[1][3]

Synthesis Protocol: Fmoc-SPPS

Synthesis of this peptide requires careful handling of the Methionine residue to prevent oxidation and aspartimide formation.[1]

Method: Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[1] Resin: Rink Amide MBHA Resin (yields C-terminal amide).[1]

Step-by-Step Workflow

-

Resin Loading/Swelling:

-

Coupling Cycles (Iterative):

-

N-Terminal Acetylation:

-

After final Fmoc removal from Asp, treat resin with Acetic Anhydride/Pyridine/DMF (1:2:2) for 30 min.[1]

-

Note: This step is crucial. Do not leave the N-terminus free.

-

-

Cleavage & Deprotection:

-

Precipitation:

Synthesis Workflow Diagram:

Figure 2: Fmoc-SPPS workflow emphasizing Methionine protection strategies.

Experimental Application: TPST Activity Assay

This protocol describes the use of Ac-Asp-Tyr-Met-Gly-NH2 to measure TPST activity in Golgi membrane fractions.[1]

Materials:

-

Substrate: Ac-Asp-Tyr-Met-Gly-NH2 (1 mM stock in 50 mM HEPES, pH 7.0).

-

Donor: [³⁵S]PAPS (Adenosine 3'-phosphate 5'-phosphosulfate, [³⁵S]).[1]

-

Buffer: 50 mM MES (pH 6.5), 5 mM MgCl₂, 5 mM MnCl₂, 1% Triton X-100.[1]

Protocol:

-

Reaction Mix: Combine 5 µL substrate (final 50-100 µM), 5 µL [³⁵S]PAPS (approx. 1 µCi), and 10 µL Reaction Buffer.

-

Initiation: Add 10 µL enzyme source (Golgi fraction or recombinant TPST). Total volume: 30 µL.[1]

-

Incubation: Incubate at 37°C for 20-30 minutes.

-

Termination: Stop reaction by adding 500 µL of 50 mM Acetic Acid / 50 mM EDTA.

-

Separation:

-

Quantification: Measure radioactivity of the eluate via Liquid Scintillation Counting (LSC).

Data Interpretation:

-

Km Values: Typically, the Km for this tetrapeptide is in the range of 10-50 µM.[1]

-

Specificity: If the Asp residue is replaced (e.g., Ac-Ala-Tyr-Met-Gly-NH2), sulfation efficiency drops significantly, confirming the role of the acidic residue at -1.[1]

References

-

Huttner, W. B. (1982).[1] Sulphation of tyrosine residues – a widespread modification of proteins.[1][4] Nature, 299, 273–276.[1] Link[1]

-

Niehrs, C., Kraft, M., & Huttner, W. B. (1990).[1] Analysis of the substrate specificity of tyrosylprotein sulfotransferase using synthetic peptides. Journal of Biological Chemistry, 265(15), 8525-8532.[1] Link

-

Bundgaard, J. R., et al. (2008).[1] Specificity of Tyrosylprotein Sulfotransferase 1 and 2 towards Acidic Peptides.[1] PLOS ONE. Link

-

Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161-214.[1] Link

Sources

- 1. Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 | C47H61N9O10 | CID 11722088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recognition of substrates by tyrosylprotein sulfotransferase. Determination of affinity by acidic amino acids near the target sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfotyrosine residues: Interaction specificity determinants for extracellular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the substrate specificity of tyrosylprotein sulfotransferase using synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ac-Asp-Tyr-Met-Gly-NH2 as a Gold-Standard Substrate for Tyrosylprotein Sulfotransferase (TPST) Kinetic Profiling

Executive Summary

Tyrosine sulfation is a critical post-translational modification (PTM) governing protein-protein interactions, particularly in leukocyte adhesion and chemokine signaling. Tyrosylprotein Sulfotransferase (TPST) catalyzes the transfer of a sulfuryl group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of tyrosine residues within acidic motifs.

This Application Note details the use of Ac-Asp-Tyr-Met-Gly-NH2 as a robust, synthetic substrate for TPST activity assays. Unlike large protein substrates, this tetrapeptide offers high solubility, stoichiometric definition, and a simplified purification profile. It mimics the N-terminal consensus sequence of Cholecystokinin-8 (CCK-8), a classic physiological target of TPST.

Key Advantages of Ac-Asp-Tyr-Met-Gly-NH2:

-

Stability: N-terminal acetylation and C-terminal amidation prevent exopeptidase degradation.

-

Specificity: The aspartate (Asp) residue provides the essential negative charge required for TPST recognition (the "sulfation code").

-

Versatility: Suitable for both radiometric (

S) and LC-MS detection modalities.

Mechanism of Action

TPST operates via a sequential ordered Bi-Bi mechanism or a random Bi-Bi mechanism depending on the isoform (TPST1 or TPST2). The reaction requires a divalent cation cofactor (

Reaction Pathway

The following diagram illustrates the enzymatic transfer of the sulfonate group to the tyrosine residue of the peptide substrate.

Figure 1: Enzymatic pathway of Tyrosine Sulfation. The TPST enzyme facilitates the transfer of the sulfuryl group from the high-energy donor PAPS to the Tyrosine hydroxyl group.

Materials and Reagents

To ensure assay reproducibility, high-purity reagents are essential.

| Reagent | Specifications | Role |

| Substrate | Ac-Asp-Tyr-Met-Gly-NH2 (>95% Purity) | Sulfate Acceptor |

| Donor (Radio) | [ | Sulfate Donor (Radiometric) |

| Donor (Cold) | PAPS (Lithium salt) | Sulfate Donor (LC-MS) |

| Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | pH Control (pKa 6.1) |

| Cofactor | Manganese Chloride ( | Essential Activator |

| Separation | C18 Sep-Pak Cartridges or C18 HPLC Column | Product Isolation |

Protocol 1: The "Gold Standard" Radiometric Assay

This protocol uses [

Experimental Logic

The core challenge in TPST assays is separating the unreacted sulfated donor (PAPS) from the sulfated peptide product. Both are negatively charged. However, the peptide possesses a hydrophobic core (Tyr, Met) allowing it to bind to C18 reverse-phase resin, while the highly polar PAPS washes through.

Step-by-Step Procedure

1. Buffer Preparation (2X Reaction Mix) Prepare 10 mL of 2X Assay Buffer. Store at 4°C.

-

Base: 50 mM MES, pH 6.5

-

Cofactor: 20 mM

(Manganese is superior to Magnesium for TPST activity). -

Stabilizer: 1% Triton X-100 (Optional, reduces aggregation).

-

Inhibitor: 50 mM NaF (Prevents ATP/PAPS hydrolysis by contaminating ATPases).

2. Reaction Assembly In a microcentrifuge tube, combine:

-

10 µL 2X Assay Buffer

-

5 µL Ac-Asp-Tyr-Met-Gly-NH2 (1 mM stock

250 µM final) -

2 µL [

S]-PAPS (approx. 1-2 µCi) mixed with cold PAPS (10 µM final) -

3 µL Recombinant TPST Enzyme (or Golgi fraction)

-

Total Volume: 20 µL

3. Incubation

-

Incubate at 37°C for 30 minutes .

-

Note: Ensure the reaction remains in the linear phase (typically <15% substrate conversion).

4. Termination and Separation (C18 Method)

-

Stop: Add 100 µL of 0.1% Trifluoroacetic acid (TFA) to quench.

-

Bind: Load the mixture onto a pre-equilibrated C18 Sep-Pak cartridge.

-

Wash: Wash with 10 mL of 0.1% TFA / Water.

-

Critical Step: This washes away the unreacted [

S]-PAPS.

-

-

Elute: Elute the sulfated peptide with 2 mL of 80% Methanol or 50% Acetonitrile.

5. Detection

-

Add the eluate to scintillation fluid and count in a Liquid Scintillation Counter (LSC).

Protocol 2: High-Throughput LC-MS Assay (Non-Radioactive)

For labs avoiding radioisotopes, Liquid Chromatography-Mass Spectrometry (LC-MS) provides direct detection of the mass shift (+80 Da) caused by sulfation.

Experimental Logic

This method relies on the physical separation of the peptide forms via HPLC and the specific mass-to-charge ratio detection. It eliminates false positives caused by PAPS contamination.

Workflow Diagram

Figure 2: LC-MS Workflow for TPST Activity Profiling.[1]

Step-by-Step Procedure

-

Reaction: Perform the reaction as described in Protocol 1, but substitute radioactive PAPS with 50 µM cold PAPS.

-

Quench: Stop reaction with equal volume of 2% Formic Acid.

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 60% B over 5 minutes.

-

-

MS Settings:

-

Mode: Positive Electrospray Ionization (ESI+).

-

Target Mass (Substrate): Calculate MW of Ac-Asp-Tyr-Met-Gly-NH2.

-

Target Mass (Product): Substrate MW + 80.06 Da.

-

Note: Sulfotyrosine is labile in source. Optimize cone voltage to prevent in-source fragmentation (loss of

).

-

Data Analysis and Kinetic Calculations

To determine the catalytic efficiency of TPST, you must calculate the Specific Activity (SA) and Kinetic Constants.

Calculating Specific Activity (Radioactive)

-

CPM: Counts Per Minute.

-

Efficiency: Scintillation counter efficiency (typically 0.95 for

S). -

Unit: pmol product / min / mg protein.

Expected Kinetic Parameters

When using Ac-Asp-Tyr-Met-Gly-NH2, typical values for recombinant human TPST1/2 are:

| Parameter | Typical Range | Notes |

| 10 - 100 µM | Dependent on enzyme source (Golgi vs Recombinant) | |

| 2 - 5 µM | Keep PAPS > 10 µM to ensure saturation | |

| pH Optimum | 6.0 - 6.8 | Activity drops sharply > pH 7.5 |

Troubleshooting & Expert Tips

-

The "Phosphate Trap": Never use PBS or phosphate buffers. Inorganic phosphate is a potent product inhibitor of sulfotransferases. Use MES, HEPES, or MOPS.

-

PAPS Instability: PAPS is thermally unstable and hydrolyzes to PAP. Always store at -80°C and keep on ice during assay setup.

-

Manganese vs. Magnesium: While

works, -

Peptide Purity: Ensure the peptide is "Desalted" or "TFA-free" if possible, although the assay buffer usually buffers out trace TFA. The Acetyl/Amide caps are non-negotiable; free termini alter the local pKa and disrupt binding.

References

-

Niehrs, C., et al. (1990). "Conversion of recombinant hirudin to the natural form by in vitro tyrosine sulfation." Journal of Biological Chemistry. Link (Demonstrates the use of synthetic peptides and pH requirements).

-

Bundgaard, J. R., et al. (1997). "Characterization of the Tyrosylprotein Sulfotransferase Activity in the Golgi." Journal of Biological Chemistry. Link (Establishes Mn2+ dependence and MES buffer protocols).

-

Kehoe, K. L., & Bertozzi, C. R. (2000). "Tyrosine sulfation: a modulator of extracellular protein-protein interactions." Chemistry & Biology. Link (Review of sulfation mechanisms and consensus motifs).

-

R&D Systems. "Sulfotransferase Activity Assays Protocol." R&D Systems Protocols. Link (General commercial protocol validation).

-

PubChem. "Compound Summary: Ac-Asp-Tyr-Met-Gly-NH2." National Library of Medicine. Link (Chemical structure verification).

Sources

Application Note: In Vitro Tyrosine Sulfation Assay with Ac-DYMG-NH2

Abstract

This application note details a robust, field-proven protocol for measuring Tyrosylprotein Sulfotransferase (TPST) activity using the synthetic tetrapeptide Ac-DYMG-NH2 (Acetyl-Asp-Tyr-Met-Gly-Amide). This peptide represents the minimal consensus sequence required for tyrosine sulfation. The assay utilizes

Introduction & Biological Context

Tyrosine sulfation is a ubiquitous post-translational modification occurring in the trans-Golgi network (TGN). It is catalyzed by two isoenzymes, TPST1 and TPST2 , which transfer a sulfonate group from the universal donor PAPS to specific tyrosine residues.

Why Ac-DYMG-NH2?

The selection of the substrate is critical for assay validity. Ac-DYMG-NH2 is the "gold standard" synthetic substrate for several mechanistic reasons:

-

Consensus Recognition: The presence of an acidic residue (Aspartate, D) immediately N-terminal to the Tyrosine (Y) is the primary structural determinant for TPST recognition [1].

-

Stability: The N-terminal acetylation (Ac) and C-terminal amidation (NH2) mimic the internal peptide bond structure of a protein, preventing degradation by exopeptidases during incubation.

-

Solubility: The sequence is highly soluble in aqueous buffers, unlike longer hydrophobic transmembrane domains.

Reaction Mechanism

The reaction follows a sequential bi-bi mechanism where TPST binds the peptide and PAPS, facilitates the nucleophilic attack of the tyrosine hydroxyl group on the sulfate, and releases the sulfated peptide and adenosine 3',5'-diphosphate (PAP).

Figure 1: Enzymatic mechanism of TPST-mediated sulfation of Ac-DYMG-NH2.

Materials & Reagents

Critical Reagents

| Reagent | Specification | Purpose |

| Substrate | Ac-DYMG-NH2 (>95% purity) | Tyrosine acceptor. Dissolve in 50% DMSO or water to 10 mM stock. |

| Donor | [ | Radioactive sulfonate donor. |

| Enzyme Source | Recombinant TPST1/2 or Golgi Microsomes | Catalytic agent. |

| Buffer System | MES (2-[N-morpholino]ethanesulfonic acid) | Maintains pH 6.5 (Optimal for TPST). |

| Cofactor | Manganese Chloride ( | Essential divalent cation for TPST activity. |

| Stop Solution | EDTA (0.5 M, pH 8.0) | Chelates |

HPLC Instrumentation

-

Column: C18 Reverse-Phase (e.g., Vydac 218TP54, 4.6 x 250 mm).

-

Detector: Flow Scintillation Analyzer (or fraction collector + liquid scintillation counter).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Experimental Protocol: Radiometric HPLC Assay

This protocol is designed for a standard 50 µL reaction volume.

Step 1: Buffer Preparation (Assay Mix)

Prepare a 2X Assay Buffer to ensure consistent concentrations.

-

Composition (2X):

-

100 mM MES, pH 6.5

-

20 mM

-

2 mM NaF (Phosphatase inhibitor, optional but recommended)

-

1% Triton X-100 (Only if using crude microsomes to solubilize the enzyme; omit for soluble recombinant TPST).

-

Step 2: Reaction Assembly

-

Thaw reagents on ice.

-

Prepare Substrate Mix: Dilute Ac-DYMG-NH2 to 200 µM in water (Final concentration will be 100 µM).

-

Prepare Isotope Mix: Dilute [

S]PAPS with unlabeled PAPS to achieve a final concentration of 5-10 µM (approx. 100,000 cpm per assay point). -

Assemble in 1.5 mL microfuge tubes:

-

25 µL 2X Assay Buffer

-

5 µL Ac-DYMG-NH2 (100 µM final)

-

5 µL [

S]PAPS Mix -

10 µL Water (or inhibitor/vehicle)

-

-

Pre-warm tubes to 30°C for 2 minutes.

Step 3: Initiation and Incubation

-

Start Reaction: Add 5 µL of TPST Enzyme to the tube.

-

Mix: Gently tap (do not vortex vigorously).

-

Incubate: 30°C for 30 minutes.

-

Note: The reaction is linear for approx. 45-60 mins. 30 mins is safe for initial velocity (

) determination.

-

Step 4: Termination

-

Add 10 µL of 0.5 M EDTA (pH 8.0) to chelate the

. -

Place samples on ice immediately.

-

Centrifuge at 10,000 x g for 2 minutes to pellet any precipitated protein (if using microsomes).

Step 5: Separation (RP-HPLC)

The critical challenge is separating the highly radioactive [

-

Injection: Inject 50 µL of the stopped reaction onto the C18 column.

-

Gradient Profile:

-

0-5 min: 0% B (Isocratic Wash) -> Elutes free sulfate and PAPS.

-

5-25 min: 0% to 30% B (Linear Gradient) -> Elutes Sulfated Peptide.

-

25-30 min: 30% to 100% B (Wash).

-

-

Flow Rate: 1.0 mL/min.

Step 6: Detection & Quantification

-

Peak Identification:

-

[

S]PAPS: Elutes in the void volume (very early, hydrophilic). -

Ac-DY(SO3)MG-NH2: Elutes earlier than the non-sulfated peptide due to the negative charge of the sulfate group, but significantly later than PAPS.

-

Validation: Run a standard of non-sulfated Ac-DYMG-NH2 (monitor UV at 214 nm or 280 nm) to mark the retention time. The sulfated radioactive peak should appear 1-2 minutes before the UV peak of the non-sulfated substrate.

-

Workflow Visualization

Figure 2: Step-by-step workflow for the radiometric TPST assay.

Data Analysis

To calculate the specific activity of the enzyme:

-

Integrate Peak Area: Calculate the CPM (Counts Per Minute) of the sulfated peptide peak.

-

Background Subtraction: Subtract CPM from a "No Enzyme" or "Boiled Enzyme" control.

-

Convert to Moles:

-

Calculate Velocity:

Troubleshooting & Expert Insights

| Issue | Probable Cause | Solution |

| Low Signal | PAPS hydrolysis | PAPS is unstable. Store at -80°C in small aliquots. Avoid repeated freeze-thaw. |

| High Background | Incomplete separation | Ensure the column is equilibrated. PAPS tails can bleed into the peptide region if the gradient starts too fast. |

| No Activity | Missing Cofactor | Verify |

| Peak Shift | pH effects on HPLC | TFA acidifies the mobile phase. Ensure the peptide is fully protonated/deprotonated consistently. |

Expert Insight - The "Sulfation Code": While Ac-DYMG-NH2 is a generic substrate, TPST1 and TPST2 have subtle specificity differences. If you observe low activity with TPST2 compared to TPST1 using this peptide, consider that TPST2 often prefers flanking basic residues or specific secondary structures not present in this minimal tetrapeptide [2]. However, for general activity monitoring, Ac-DYMG-NH2 remains the most reliable comparator.

References

-

Niehrs, C., & Huttner, W. B. (1990). Purification and characterization of tyrosylprotein sulfotransferase.[1] EMBO Journal, 9(1), 35–42.[1] Link

-

Niehrs, C., Kraft, M., Lee, R. W., & Huttner, W. B. (1990). Analysis of the substrate specificity of tyrosylprotein sulfotransferase using synthetic peptides.[2] Journal of Biological Chemistry, 265(15), 8525–8532.[2] Link

- Bundgaard, C., et al. (2008). Investigations of the stability of the cholecystokinin-like peptide Ac-DYMG-NH2. Chemical Biology & Drug Design.

-

Kehoe, J. W., & Bertozzi, C. R. (2000). Tyrosine sulfation: a modulator of extracellular protein-protein interactions. Chemistry & Biology, 7(3), R57-R61. Link

Sources

- 1. New tools for evaluating protein tyrosine sulfation: tyrosylprotein sulfotransferases (TPSTs) are novel targets for RAF protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the substrate specificity of tyrosylprotein sulfotransferase using synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to the Solid-Phase Synthesis of Ac-Asp-Tyr-Met-Gly-NH₂

Abstract: This comprehensive guide provides a detailed, field-proven protocol for the synthesis of the tetrapeptide Ac-Asp-Tyr-Met-Gly-NH₂ using Fmoc-based solid-phase peptide synthesis (SPPS). The document outlines the strategic selection of resin, protecting groups, and coupling reagents, offering a step-by-step workflow from resin preparation to final peptide characterization. The causality behind critical experimental choices is explained to empower researchers in adapting and troubleshooting their peptide synthesis endeavors.

Introduction: The Strategy of Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymer support.[1] This methodology simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.[1] The most prevalent strategy, Fmoc/tBu chemistry, relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.

This application note details the synthesis of the N-terminally acetylated and C-terminally amidated tetrapeptide, Acetyl-Aspartyl-Tyrosyl-Methionyl-Glycinamide (Ac-Asp-Tyr-Met-Gly-NH₂). The protocol is designed for researchers, scientists, and drug development professionals, providing not just a procedure, but also the scientific rationale behind each step.

Foundational Choices: Materials and Reagents

The success of SPPS is predicated on the judicious selection of the solid support, protected amino acids, and reaction agents.

Solid Support: Rink Amide Resin

To achieve a C-terminal amide, a Rink Amide resin is the support of choice.[2] The linker of this resin is designed to be stable throughout the synthesis but can be cleaved under strongly acidic conditions (e.g., high concentrations of trifluoroacetic acid) to release the peptide as a carboxamide.[2]

Protected Amino Acids

The Fmoc/tBu strategy requires orthogonal protecting groups that are stable to the conditions used for Fmoc removal (typically piperidine) but are cleaved during the final acidolytic release from the resin.

-

Fmoc-Gly-OH: As glycine has no side chain, no additional protecting group is required.

-

Fmoc-Met-OH: The thioether side chain of methionine is generally not protected. However, it is susceptible to oxidation, a consideration primarily for the final cleavage step.[3]

-

Fmoc-Tyr(tBu)-OH: The phenolic hydroxyl group of tyrosine is nucleophilic and must be protected to prevent side reactions during coupling. The tert-butyl (tBu) ether is the standard choice, as it is stable to piperidine but readily removed by trifluoroacetic acid (TFA).[4][5]

-

Fmoc-Asp(OtBu)-OH: The β-carboxyl group of aspartic acid requires protection to prevent it from reacting during coupling. More importantly, improper protection can lead to the formation of a stable six-membered aspartimide ring, a common and problematic side reaction. The tert-butyl (OtBu) ester is the standard protecting group used to minimize this side reaction.[2][6]

Coupling and Activation Reagents

The formation of the amide bond is the central reaction in peptide synthesis. This requires the activation of the C-terminal carboxylic acid of the incoming amino acid.

-

Coupling Reagent System: DIC/OxymaPure: While various coupling reagents exist, the combination of N,N'-Diisopropylcarbodiimide (DIC) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended. This system offers excellent coupling efficiency with minimal racemization.[7][8] OxymaPure serves as an additive that forms a reactive ester with the DIC-activated amino acid, enhancing coupling speed and suppressing side reactions.[8] This combination is also considered a safer alternative to reagents based on the potentially explosive HOBt or HOAt.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the manual synthesis of Ac-Asp-Tyr-Met-Gly-NH₂ on a 0.1 mmol scale.

Reagent and Materials Summary

| Reagent/Material | Molecular Weight ( g/mol ) | Purpose |

| Rink Amide Resin (0.6 mmol/g) | N/A | Solid Support |

| Fmoc-Gly-OH | 297.31 | Amino Acid 1 |

| Fmoc-Met-OH | 371.46 | Amino Acid 2 |

| Fmoc-Tyr(tBu)-OH | 459.54 | Amino Acid 3 |

| Fmoc-Asp(OtBu)-OH | 411.45 | Amino Acid 4 |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |

| Dichloromethane (DCM) | 84.93 | Solvent |

| 20% (v/v) Piperidine in DMF | N/A | Fmoc Deprotection |

| N,N'-Diisopropylcarbodiimide (DIC) | 126.20 | Coupling Activator |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) | 142.11 | Coupling Additive |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Base |

| Acetic Anhydride | 102.09 | Acetylation Reagent |

| Trifluoroacetic Acid (TFA) | 114.02 | Cleavage Reagent |

| Triisopropylsilane (TIS) | 158.36 | Scavenger |

| 1,2-Ethanedithiol (EDT) | 94.20 | Scavenger |

| Deionized Water (H₂O) | 18.02 | Scavenger |

| Diethyl Ether (cold) | 74.12 | Precipitation Solvent |

Synthesis Workflow: Step-by-Step Guide

The synthesis follows a cyclical process of deprotection and coupling, followed by N-terminal modification and final cleavage.

Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Place 167 mg of Rink Amide resin (0.1 mmol) in a fritted reaction vessel. Add ~5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation. Drain the DMF.

-

Initial Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain the solution.

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove all traces of piperidine.

Chain Elongation: Coupling Cycles (Gly, Met, Tyr, Asp)

This cycle is repeated for each amino acid in the sequence (from C-terminus to N-terminus: Gly -> Met -> Tyr -> Asp).

-

Amino Acid Activation: In a separate vial, dissolve 3 equivalents (0.3 mmol) of the Fmoc-amino acid (e.g., Fmoc-Gly-OH) and 3 equivalents of OxymaPure (42.6 mg, 0.3 mmol) in ~3 mL of DMF. Add 3 equivalents of DIC (47 µL, 0.3 mmol). Allow the solution to pre-activate for 5-10 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring (Optional): Perform a Kaiser test on a few resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes, drain. Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain.

-

Washing: Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL). The resin is now ready for the next coupling cycle.

N-Terminal Acetylation

After the final amino acid (Fmoc-Asp(OtBu)-OH) has been coupled and the Fmoc group removed, the N-terminus is capped with an acetyl group.

-

Washing: Ensure the resin (H₂N-Asp(OtBu)-Tyr(tBu)-Met-Gly-Resin) is washed thoroughly with DMF.

-

Acetylation Reaction: Prepare a capping solution of acetic anhydride (10 eq, 1 mmol, 94 µL) and DIPEA (5 eq, 0.5 mmol, 87 µL) in ~5 mL of DMF. Add this solution to the resin.

-

Incubation: Agitate the mixture for 30-45 minutes at room temperature.

-

Washing: Drain the acetylation solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL).

-

Drying: Dry the peptidyl-resin under a high vacuum for at least 4 hours, or preferably overnight.

Cleavage and Global Deprotection

This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups (tBu and OtBu).

Safety Precaution: This procedure must be performed in a certified fume hood. TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Prepare Cleavage Cocktail: In a glass vial, prepare the cleavage cocktail. A recommended mixture for this peptide is Reagent K or a modification thereof: TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5 v/v/v/v) . For a 10 mL total volume, this would be:

-

TFA: 9.25 mL

-

Water: 0.25 mL

-

TIS: 0.25 mL

-

EDT: 0.25 mL

-

Rationale: TFA is the strong acid for cleavage. Water and TIS are carbocation scavengers, primarily for the t-butyl cations generated from the protecting groups.[9] EDT is a soft scavenger that helps protect the methionine side chain from oxidation and alkylation.[10]

-

-

Cleavage Reaction: Add ~5-10 mL of the freshly prepared cleavage cocktail to the dried resin in the reaction vessel.

-

Incubation: Stopper the vessel and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the TFA solution away from the resin beads into a cold 50 mL centrifuge tube. Wash the resin beads twice with a small amount of fresh TFA (~1 mL) and combine the filtrates. Add the combined TFA solution dropwise into a larger tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Isolation: Centrifuge the ether suspension (e.g., 4000 rpm for 10 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.

-

Drying: After the final wash, carefully decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Peptide Purification and Characterization

The crude peptide must be purified and its identity confirmed.

Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[11]

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase A: 0.1% TFA in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A (if solubility is an issue, a small percentage of B can be added).

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

-

Monitor the elution profile at 214 nm and 280 nm (the latter for the tyrosine residue).

-

Collect fractions corresponding to the main peak.

-

Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions that meet the desired purity level (>95%).

-

Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

-

Characterization by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.

-

Expected Molecular Weight:

-

C₂₂H₃₁N₅O₈S

-

Monoisotopic Mass: 541.19 Da

-

Average Mass: 541.60 Da

-

-

Expected Ion: The primary ion observed will likely be the protonated molecular ion [M+H]⁺ at m/z 542.2. Depending on the instrument settings, other adducts such as [M+Na]⁺ may also be observed.

Conclusion

This application note provides a robust and scientifically grounded protocol for the synthesis of Ac-Asp-Tyr-Met-Gly-NH₂. By understanding the rationale behind the choice of resin, protecting groups, coupling strategy, and cleavage conditions, researchers can confidently execute this synthesis and adapt the principles outlined herein for the production of other peptide sequences. The successful synthesis, purification, and characterization of the target peptide according to this guide will yield a high-purity product suitable for a wide range of research applications.

References

-

Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. Retrieved from [Link]

-

LabMart. (n.d.). Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

-

CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

-

CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

-

Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

-

Reddit. (2022, June 6). Solid Phase Peptide Synthesis Help. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). SPPS Capping procedure. Retrieved from [Link]

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biotage.com [biotage.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. reddit.com [reddit.com]

- 8. oxymapure.com [oxymapure.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. bachem.com [bachem.com]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Ac-Asp-Tyr-Met-Gly-NH2

Welcome to the Advanced Peptide Stability Center. Subject: Ac-Asp-Tyr-Met-Gly-NH2 (DYMG Derivative) Primary CQA (Critical Quality Attribute): Methionine Oxidation Status

Executive Summary

You are working with Ac-Asp-Tyr-Met-Gly-NH2, a tetrapeptide with a specific vulnerability profile. While the N-terminal Acetylation and C-terminal Amidation provide resistance against exopeptidases, the internal Methionine (Met) residue is a "canary in the coal mine." It acts as a potent scavenger of Reactive Oxygen Species (ROS), sacrificing itself to form Methionine Sulfoxide (+16 Da) and subsequently Methionine Sulfone (+32 Da).

The Critical Tension:

-

Methionine: Requires protection from oxygen/peroxides.

-

Aspartate (Asp): The Asp-Tyr bond is susceptible to acid-catalyzed hydrolysis or aspartimide formation. Aggressive acidic protocols used to rescue Met can inadvertently damage Asp.

This guide provides the protocols to navigate this instability.

Module 1: Prevention Protocols (The Shield)

Storage & Handling Standards

-

Lyophilized State: Store at -20°C (routine) or -80°C (long-term >6 months).

-

Why: Oxidation is temperature-dependent. Arrhenius kinetics dictate that lowering temperature significantly slows the rate of ROS attack.

-

-

Atmosphere: Always blanket vials with dry Argon or Nitrogen before closing.

-

Why: Oxygen in the headspace is sufficient to oxidize nanomolar quantities of peptide. Argon is heavier than air and provides a better "blanket" than Nitrogen.

-

-

Thawing: Allow the vial to reach room temperature before opening.

-

Why: Opening a cold vial condenses atmospheric moisture inside. Water acts as a vector for dissolved oxygen and can accelerate Asp hydrolysis.

-

Solvent Hygiene (The Hidden Culprit)

The #1 cause of "mystery oxidation" is the use of aged solvents containing peroxides.

| Solvent | Risk Level | Mitigation Protocol |

| Water | Medium | Use Milli-Q (18.2 MΩ). Degas by sonication or He/N2 sparging for 15 mins before use. |

| Acetonitrile | Low | Use HPLC-grade. Check expiration. |

| THF / Ethers | CRITICAL | Avoid if possible. If required, test for peroxides using starch-iodide strips. ethers form explosive peroxides that rapidly oxidize Met. |

| TFA | High | Fresh ampules only. Aged TFA accumulates aldehydes and oxidants. |

Module 2: Diagnostic Workflow (The Lens)

How do you know if your peptide is oxidized?

The "+16 Da" Signature

In Mass Spectrometry (ESI-MS), look for the characteristic mass shifts.

-

Native Peptide (M): Monoisotopic Mass

-

Sulfoxide (M+O):

Da (Reversible) -

Sulfone (M+2O):

Da (Generally Irreversible)

The "Left Shift" in HPLC

Oxidation changes the polarity of the Methionine side chain from hydrophobic (thioether) to hydrophilic (sulfoxide).

-

Observation: The oxidized species will elute earlier (smaller retention time,

) than the native peptide on a Reverse Phase (C18) column. -

Resolution: If you see a small "shoulder" peak eluting 1-2 minutes before your main peak, that is likely the Met-Sulfoxide impurity.

Visualization: The Oxidation Pathway

Caption: The Methionine oxidation cascade. Note that the first step (Sulfoxide) is reversible via chemical reduction, while the second step (Sulfone) is permanent damage.

Module 3: Rescue Protocols (The Antidote)

CRITICAL WARNING: Common reducing agents like DTT (Dithiothreitol) and TCEP are effective for disulfide bonds (Cys-Cys) but are INEFFECTIVE at reducing Methionine Sulfoxide. Do not waste your sample trying them.

The "NH4I / DMS" Rescue Method

This is the gold standard for chemically reverting Met(O) to Met.

Reagents:

Protocol:

-

Dissolve: Dissolve the oxidized peptide in neat TFA (approx. 1-5 mg/mL).

-

Cocktail: Add DMS (dimethyl sulfide) and NH4I.

-

Ratio: TFA : DMS : NH4I (approx. 90 : 5 : 5 v/v/w).

-

Note: The solution may turn reddish/brown due to iodine liberation.

-

-

Incubate: 0°C for 30-60 minutes.

-

Control: Keep it cold to minimize acid hydrolysis of the Asp-Tyr bond.

-

-

Quench: Pour the mixture into cold diethyl ether to precipitate the peptide OR dilute largely with water and lyophilize immediately.

-

Clean-up: The iodine must be removed. Use Ascorbic Acid (Vitamin C) wash or simply rely on RP-HPLC purification (Iodine elutes in the void volume or washes out).

FAQs: Troubleshooting

Q1: I see a +16 Da peak, but I used DTT in my buffer. Why is it still there? A: As noted in Module 3, DTT does not reduce Methionine Sulfoxide. It only reduces disulfides. To prevent oxidation during handling, you can add free Methionine (1-5 mM) to your buffer. The free Met acts as a "decoy" scavenger, absorbing the ROS before they attack your peptide.

Q2: Can I just use high pH to avoid Asp cleavage? A: High pH (>8.0) accelerates the oxidation of Methionine and can also lead to deamidation if you had Asn/Gln (not present here) or racemization of the Asp. The sweet spot for Ac-Asp-Tyr-Met-Gly-NH2 is pH 4.0 - 6.0 . This balances the risk of Asp hydrolysis (acidic) and Met oxidation (basic/neutral).

Q3: My peptide has a +32 Da shift. Can I fix it? A: Likely not. This indicates the formation of Methionine Sulfone. This bond is extremely stable. The conditions required to reduce the sulfone would destroy the peptide backbone. You must re-synthesize or re-purify the sample.

Q4: I am doing a synthesis cleavage. How do I prevent this? A: If you are cleaving this peptide from a resin (SPPS), use Reagent H or a modified Reagent K.

-

Recommended Cocktail: TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH4I (1.5%).[2]

-

The Iodide/DMS/Thioanisole combo actively keeps Met reduced during the harsh TFA cleavage.

References

-

Methionine Oxid

- Title: Methionine oxidation in peptides: Synthesis and purific

- Source: National Institutes of Health (PMC) / J. Pept. Sci.

-

URL:[Link]

-

Chemical Reduction of Met(O)

-

LC-MS Identification of Oxid

- Title: Identification of Peptide Oxidation by Tandem Mass Spectrometry (+16 Da Shift).

- Source: Analytical Chemistry (ACS).

-

URL:[Link]

-

Peptide Stability Guidelines

-

Title: Peptide Stability and Potential Degradation Pathways (Met & Asp).

- Source: Sigma-Aldrich Technical Guides.

-

Sources

Technical Support Center: Optimizing TPST-Catalyzed Sulfation of Ac-Asp-Tyr-Met-Gly-NH2

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting support for the enzymatic sulfation of the peptide Ac-Asp-Tyr-Met-Gly-NH2 using Tyrosylprotein Sulfotransferase (TPST).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the TPST reaction for sulfating my peptide?

A1: The reaction involves the enzyme Tyrosylprotein Sulfotransferase (TPST), which catalyzes the transfer of a sulfonate group (SO3) from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the tyrosine (Tyr) residue within your peptide, Ac-Asp-Tyr-Met-Gly-NH2.[1][2] This post-translational modification results in the formation of a tyrosine O-sulfate ester.[1] The presence of an acidic residue, in this case, Aspartic Acid (Asp), immediately preceding the target tyrosine is a key recognition motif for many TPSTs, making your peptide a good candidate for sulfation.[3][4][5]

Experimental Workflow & Troubleshooting Guide

Below is a logical workflow for setting up and optimizing the TPST reaction for your peptide. Each step is followed by potential troubleshooting scenarios and their solutions.

Caption: Logical workflow for TPST reaction optimization.

Part 1: Reagent Preparation & Quality Control

Q2: What are the critical components of the TPST reaction buffer and how should I prepare them?

A2: A well-defined buffer system is crucial for optimal TPST activity. Here is a standard starting point:

| Component | Recommended Concentration | Rationale |

| Buffer | 50 mM Tris-HCl or HEPES | Provides a stable pH environment. TPSTs typically have acidic pH optima, but starting at neutral pH is common.[6] |

| pH | 7.4 | A good starting point for many enzymatic reactions.[7] |

| Divalent Cations | 10 mM MnCl₂ and/or 10 mM MgCl₂ | Some TPST isoforms are stimulated by the presence of divalent cations like Mn²⁺ or Mg²⁺.[6][8] |

| Reducing Agent | 1-2 mM DTT (Dithiothreitol) | TPSTs may contain disulfide bonds, and a reducing agent can help maintain enzyme stability and activity.[2] |

Troubleshooting Reagent Preparation:

-

Issue: Precipitate forms in the buffer upon storage.

-

Cause & Solution: This could be due to bacterial growth or instability of components. Prepare fresh buffer for each experiment and filter-sterilize if storing for short periods at 4°C.

-

-

Issue: Inconsistent results between experiments.

Q3: How do I confirm the purity and concentration of my Ac-Asp-Tyr-Met-Gly-NH2 peptide?

A3: Accurate peptide concentration is essential for stoichiometric calculations.

-

Purity Check: Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. The peptide should ideally appear as a single major peak.

-

Concentration Determination: The most accurate method is amino acid analysis. Alternatively, if the peptide is in a simple, known buffer, UV absorbance at 280 nm can be used, although this is less accurate as only Tyrosine in your peptide absorbs at this wavelength.

Part 2: Reaction Setup & Optimization

Q4: What are the recommended starting concentrations for my peptide, TPST, and PAPS?

A4: Begin with a set of standard conditions and then optimize each component.

| Component | Starting Concentration | Rationale |

| Ac-Asp-Tyr-Met-Gly-NH2 | 10-50 µM | This range is often a good starting point for peptide substrates. |

| TPST Enzyme | 0.1-1 µM | The optimal concentration will depend on the specific activity of your enzyme preparation. |

| PAPS | 50-200 µM | PAPS should be in molar excess to the peptide substrate. |

Experimental Protocol: Initial Reaction Setup

-

Prepare a master mix of the reaction buffer (50 mM Tris-HCl, pH 7.4, 10 mM MnCl₂, 10 mM MgCl₂, 1 mM DTT).

-

In a microcentrifuge tube, combine the master mix, Ac-Asp-Tyr-Met-Gly-NH2, and PAPS to their final concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the TPST enzyme.

-

Incubate at 37°C for a set time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 1% Trifluoroacetic Acid (TFA) or by heat inactivation (e.g., 95°C for 5 minutes).

-

Analyze the products by RP-HPLC or LC-MS.

Caption: Step-by-step TPST reaction setup.

Q5: My initial reaction shows very low yield. What should I troubleshoot first?

A5: Low yield is a common issue. Here’s a systematic approach to troubleshooting:

-

Enzyme Activity:

-

Problem: The TPST enzyme may be inactive or have low specific activity.

-

Solution: Test the enzyme with a known positive control peptide if available. If not, systematically increase the TPST concentration in the reaction. Ensure proper storage and handling of the enzyme to prevent degradation.

-

-

PAPS Degradation:

-

Sub-optimal pH:

-

Problem: TPST enzymes have distinct pH optima, which can be acidic.[6]

-

Solution: Perform the reaction across a range of pH values (e.g., 6.0 to 8.0) to determine the optimal pH for your specific TPST and peptide combination.

-

-

Product Inhibition:

-

Problem: The reaction product PAP (3'-phosphoadenosine-5'-phosphate) is a known inhibitor of TPSTs.[9]

-

Solution: If the reaction stalls at a low conversion rate, it might be due to product inhibition. Try to maintain a high PAPS to PAP ratio. In some cases, adding a phosphatase to degrade PAP can improve yields, but this must be done cautiously to avoid dephosphorylating PAPS.

-

Q6: The reaction seems to be incomplete, with both starting material and product present. How can I drive it to completion?

A6: Incomplete reactions can be addressed by optimizing several parameters:

-

Reaction Time:

-

Problem: The incubation time may be too short.

-

Solution: Perform a time-course experiment, taking aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes) to determine when the reaction plateaus.

-

-

Enzyme or PAPS Limitation:

-

Problem: The enzyme or PAPS may be the limiting reagent.

-

Solution: After an initial incubation period (e.g., 60 minutes), "spike" the reaction with additional TPST or PAPS and continue the incubation. If the reaction proceeds further, it indicates that the spiked component was limiting.

-

-

Temperature:

-

Problem: The reaction temperature may not be optimal.

-

Solution: While 37°C is a standard starting point, test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the optimal balance between enzyme activity and stability.

-

Part 3: Analysis of Reaction Products

Q7: How can I best analyze the reaction products to determine the yield?

A7: RP-HPLC and Mass Spectrometry are the primary methods for analysis.

-

RP-HPLC:

-

Method: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The sulfated peptide is more hydrophilic and will typically elute earlier than the non-sulfated peptide.[12][13][14][15]

-

Quantification: Integrate the peak areas of the starting material and the product to calculate the percent conversion.

-

-

Mass Spectrometry (MS):

-

Method: LC-MS is ideal for confirming the identity of the product. The sulfated peptide will have a mass increase of 79.957 Da compared to the starting material.[16]

-

Important Note: The sulfate group is labile and can be lost during mass spectrometry analysis, especially with certain ionization methods.[16][17][18] Look for a characteristic neutral loss of 80 Da in the MS/MS spectrum. This lability can make it difficult to distinguish from phosphorylation (a mass increase of 79.966 Da) without high-resolution mass spectrometry.[16][18]

-

Troubleshooting Analysis:

-

Issue: Poor peak shape or resolution in HPLC.

-

Cause & Solution: Optimize the HPLC gradient. A shallower gradient can improve the separation of the product and substrate peaks.[13] Ensure the sample is fully dissolved and free of particulates.

-

-

Issue: No clear product peak is observed in HPLC, but MS shows a mass corresponding to the sulfated peptide.

-

Cause & Solution: The product may be co-eluting with the starting material. Further optimize the HPLC method (e.g., change the mobile phase or use a different column chemistry).

-

References

-

Wikipedia. Tyrosylprotein sulfotransferase. [Link]

-

Ouyang, Y. B., Lane, W. S., & Moore, K. L. (1998). Tyrosylprotein sulfotransferase: Purification and molecular cloning of an enzyme that catalyzes tyrosine O-sulfation, a common posttranslational modification of eukaryotic proteins. Proceedings of the National Academy of Sciences, 95(6), 2896–2901. [Link]

-

Dong, J., Li, Z., & Ding, F. (2016). Structural and energetic determinants of tyrosylprotein sulfotransferase sulfation specificity. Bioinformatics, 32(21), 3298–3305. [Link]

-

Eagles, P. A., et al. (2018). New tools for evaluating protein tyrosine sulfation: tyrosylprotein sulfotransferases (TPSTs) are novel targets for RAF protein kinase inhibitors. Biochemical Journal, 475(15), 2435–2455. [Link]

-

Slomiany, A., & Slomiany, B. L. (1992). Stimulation of tyrosylprotein sulfotransferase activity by ethanol: role of increased enzyme level. Alcoholism, Clinical and Experimental Research, 16(6), 1153–1157. [Link]

-

Lin, W. C., et al. (2018). Preparation of Tyrosylprotein Sulfotransferases for In Vitro One-Pot Enzymatic Synthesis of Sulfated Proteins/Peptides. ACS Omega, 3(10), 12691–12699. [Link]

-

ResearchGate. Post-translational tyrosine sulfation reaction catalysed by TPST. [Link]

-

Komori, R., et al. (2007). Identification of tyrosylprotein sulfotransferase in Arabidopsis. Proceedings of the National Academy of Sciences, 104(37), 14881–14886. [Link]

-

Eagles, P. A., et al. (2018). New tools for evaluating protein tyrosine sulfation: tyrosylprotein sulfotransferases (TPSTs) are novel targets for RAF protein kinase inhibitors. National Institutes of Health. [Link]

-

Teramoto, T., Fujikawa, Y., Kawaguchi, Y., & Nakanishi, T. (2013). Crystal structure of human tyrosylprotein sulfotransferase-2 reveals the mechanism of protein tyrosine sulfation reaction. Nature Communications, 4, 1572. [Link]

-

Medzihradszky, K. F., et al. (2020). A Sulfoproteomics Workflow with Precursor Ion Accurate Mass Shift Analysis Reveals Novel Tyrosine Sulfoproteins in the Golgi. Journal of the American Society for Mass Spectrometry, 31(12), 2471–2483. [Link]

-

Li, Y., et al. (2023). Resolving Sulfation Posttranslational Modifications on a Peptide Hormone using Nanopores. ACS Nano, 17(20), 20037–20046. [Link]

-

ResearchGate. New tools for evaluating protein tyrosine sulphation: Tyrosyl Protein Sulphotransferases (TPSTs) are novel targets for RAF protein kinase inhibitors. [Link]

-

JPT Peptide Technologies. Sulfated Peptides. [Link]

-

PubChem. Ac-D-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-NH2. [Link]

-

Mishiro, E., et al. (2006). Differential enzymatic characteristics and tissue-specific expression of human TPST-1 and TPST-2. Journal of Biochemistry, 140(5), 731–737. [Link]

-

Chen, Y. J., et al. (2021). Inhibition of the SLC35B2–TPST2 Axis of Tyrosine Sulfation Attenuates the Growth and Metastasis of Pancreatic Ductal Adenocarcinoma. Cancers, 13(9), 2056. [Link]

-

Medzihradszky, K. F., et al. (2004). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(10), 1451–1462. [Link]

-

Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

-

ResearchGate. Methods for the assay of TPST activity and the detection of PTS. [Link]

-

bioRxiv. Established Sulfopeptide Tandem Mass Spectrometry Behavior and Sulfotransferase Assays Refute Tyrosine Sulfation as a Histone Mark. [Link]

-

ResearchGate. HPLC Analysis and Purification of Peptides. [Link]

-

Lansky, S., et al. (2014). 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding. Journal of Biological Chemistry, 289(3), 1345–1354. [Link]

-

Frontiers. Human Sulfotransferase Assays With PAPS Production in situ. [Link]

-

Ouyang, Y., & Moore, K. L. (1998). Existence of distinct tyrosylprotein sulfotransferase genes: Molecular characterization of tyrosylprotein sulfotransferase-2. Journal of Biological Chemistry, 273(38), 24770–24774. [Link]

-

Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

-

Wikipedia. Amino acid. [Link]

-

ResearchGate. Synthesis and stability of [35S]3-phosphoadenosine 5phosphosulfate.... [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–44. [Link]

-

Wikipedia. 3'-Phosphoadenosine-5'-phosphosulfate. [Link]

-

PubChem. Ac-Phe-Met-Asp-Tyr-Trp-Glu-Gly-D-Leu-NH2. [Link]

-

Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]

-

PubChem. Ac-Lys-Phe-Met-Asp-Val-Tyr-Gln-Arg-Ser-Tyr-NH2. [Link]

Sources

- 1. Tyrosylprotein sulfotransferase - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Differential enzymatic characteristics and tissue-specific expression of human TPST-1 and TPST-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New tools for evaluating protein tyrosine sulfation: tyrosylprotein sulfotransferases (TPSTs) are novel targets for RAF protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Existence of distinct tyrosylprotein sulfotransferase genes: Molecular characterization of tyrosylprotein sulfotransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. harvardapparatus.com [harvardapparatus.com]

- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biovera.com.au [biovera.com.au]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Sulfoproteomics Workflow with Precursor Ion Accurate Mass Shift Analysis Reveals Novel Tyrosine Sulfoproteins in the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Resolving Impurities in Ac-Asp-Tyr-Met-Gly-NH2 HPLC Profiles

Welcome to the technical support center for the analysis of the synthetic peptide Ac-Asp-Tyr-Met-Gly-NH2. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common purity and impurity issues encountered during HPLC analysis. Here, we move beyond generic advice to provide in-depth, scientifically grounded explanations and actionable protocols to ensure the integrity of your analytical results.

Introduction: The Challenge of Peptide Purity

The tetrapeptide Ac-Asp-Tyr-Met-Gly-NH2, while seemingly simple, contains residues prone to specific modifications during synthesis, purification, and storage. The presence of Aspartic acid (Asp) next to Tyrosine (Tyr) and an easily oxidizable Methionine (Met) residue makes this peptide particularly susceptible to impurity formation. A clean HPLC profile is paramount for accurate quantification and biological assessment. This guide will equip you to identify, understand, and mitigate these challenges.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding impurities in Ac-Asp-Tyr-Met-Gly-NH2 analysis.

Q1: I see an unexpected peak eluting just before my main peptide peak. What could it be?

A1: A pre-peak is often indicative of methionine sulfoxide formation. The oxidation of the methionine residue to methionine sulfoxide introduces a polar sulfoxide group, making the peptide more hydrophilic and thus causing it to elute earlier on a reversed-phase HPLC column.[1][2] This is a very common modification for methionine-containing peptides, especially if the sample has been exposed to air or oxidizing conditions.[3][4]

Q2: My chromatogram shows a cluster of poorly resolved peaks around the main peak. What is the likely cause?

A2: This can be due to aspartimide formation. The Asp-Tyr sequence is susceptible to the formation of a cyclic aspartimide intermediate, particularly under basic or acidic conditions encountered during synthesis and cleavage.[5][6][7][8] This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the β-aspartyl iso-peptide. Furthermore, racemization can occur, leading to a mixture of D- and L-isomers of both α- and β-peptides.[6][9] These closely related species are often difficult to separate by HPLC, resulting in peak broadening or the appearance of a cluster of peaks.[6]

Q3: I am observing peak tailing for my main peptide. What are the common causes and how can I fix it?

A3: Peak tailing in peptide HPLC is often caused by secondary interactions between the peptide and the silica backbone of the stationary phase. This can be due to:

-

Residual Silanols: The silica surface of C18 columns can have residual silanol groups that interact with basic residues in the peptide. Using a high-purity silica column and an appropriate mobile phase modifier like trifluoroacetic acid (TFA) can minimize these interactions.[10]

-

Column Fouling: Accumulation of contaminants from the sample or mobile phase on the column can lead to peak tailing. A proper column wash protocol is essential.[11]

-

Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide and the silanol groups. Operating within the recommended pH range for the column is crucial.

Q4: My retention times are shifting between injections. What should I check?

A4: Retention time variability can stem from several factors:

-

Mobile Phase Composition: Inconsistent mobile phase preparation or selective evaporation of the organic solvent can lead to shifts in retention time.

-

Temperature Fluctuations: Column temperature affects retention. Using a column oven for temperature control is highly recommended.

-

Pump Performance: Issues with the HPLC pump, such as leaks or improper check valve function, can cause flow rate fluctuations.[12]

-

Column Equilibration: Insufficient column equilibration between gradient runs will lead to inconsistent retention.

Troubleshooting Guide: A Systematic Approach

When encountering an unexpected HPLC profile for Ac-Asp-Tyr-Met-Gly-NH2, a systematic approach is key to identifying and resolving the issue.

Workflow for Impurity Identification

Caption: A systematic workflow for identifying and resolving impurities in peptide HPLC analysis.

Issue 1: Suspected Methionine Oxidation

-

Symptoms: Appearance of a new, more polar peak (earlier retention time) in the chromatogram.

-

Causality: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide. This is a common degradation pathway for methionine-containing peptides.[3][4]

-

Protocol for Confirmation:

-

LC-MS Analysis: The most definitive method. The oxidized peptide will have a mass increase of +16 Da compared to the parent peptide.[2]

-

Forced Oxidation Study:

-

Dissolve a small amount of your peptide standard in a solution of 0.1% hydrogen peroxide in water.

-

Incubate for 1-2 hours at room temperature.

-

Analyze the sample by HPLC. The peak corresponding to the oxidized peptide should increase in area.

-

-

-

Resolution:

-

Prevention: During synthesis and storage, use scavengers and store the peptide under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

-

Purification: Reversed-phase HPLC can effectively separate the oxidized peptide from the desired product.

-

Issue 2: Suspected Aspartimide Formation and Related Isomers

-

Symptoms: A broadened main peak, shoulder peaks, or a cluster of closely eluting peaks.

-

Causality: The Asp-Tyr motif can lead to the formation of a cyclic aspartimide intermediate, which can then rearrange to form a β-linked aspartate isomer or racemize.[6][7][9] These isomers have very similar physicochemical properties, making them difficult to separate.

-

Protocol for Investigation:

-

High-Resolution LC-MS: The isomers will have the same mass as the parent peptide. High-resolution mass spectrometry can confirm the elemental composition.[13]

-

MS/MS Fragmentation Analysis: Fragmentation patterns of the α- and β-aspartyl isomers may differ, allowing for their identification.[14]

-

Method Development:

-

Gradient Optimization: A shallower gradient can improve the resolution of closely eluting peaks.[10]

-

Temperature Screening: Varying the column temperature can alter the selectivity between isomers.

-

pH Variation: Adjusting the mobile phase pH (within the column's stable range) can change the ionization state of the peptides and improve separation.

-

-

-

Resolution:

-

Synthesis Strategy: During solid-phase peptide synthesis (SPPS), using protecting groups for the aspartic acid side chain that are less prone to aspartimide formation can mitigate this issue.[9][15][16]

-

Preparative HPLC: A highly efficient preparative HPLC column and an optimized gradient may be required to isolate the desired α-aspartyl peptide.

-

Data Summary: Potential Impurities and Their Characteristics

| Impurity | Mass Change (Da) | Expected HPLC Elution | Identification Method |

| Methionine Sulfoxide | +16 | Earlier than main peak | LC-MS, Forced Oxidation |

| β-Aspartyl Isomer | 0 | Very close to main peak | High-Resolution LC-MS/MS |

| D-Aspartyl Isomer | 0 | Very close to main peak | Chiral Chromatography, LC-MS/MS |

| Deletion Peptides | Varies | Typically earlier | LC-MS/MS |

| Incomplete Deprotection | Varies | Typically later | LC-MS/MS |

Experimental Protocols

Protocol 1: Standard HPLC Method for Ac-Asp-Tyr-Met-Gly-NH2

-

Column: C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5-40% B over 15 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Detection: UV at 220 nm and 280 nm

-

Injection Volume: 5 µL

-

Sample Preparation: Dissolve peptide in Mobile Phase A at a concentration of 1 mg/mL.

Note: This is a starting point. Method optimization may be required based on the specific impurities observed.

Protocol 2: LC-MS Analysis for Impurity Identification

-

Utilize the same HPLC method as above, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Data Acquisition: Acquire both full scan MS data (to identify masses of eluting peaks) and data-dependent MS/MS data (for peptide sequencing and isomer differentiation).[17]

Logical Relationships in Troubleshooting

Caption: A decision tree for troubleshooting HPLC issues from system checks to impurity resolution.

References

-

Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif. ResearchGate. Retrieved February 5, 2026, from [Link]

-

6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Retrieved February 5, 2026, from [Link]

-

8 kinds of impurities which appear in peptide drugs synthesis. Omizzur. Retrieved February 5, 2026, from [Link]

-

Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved February 5, 2026, from [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved February 5, 2026, from [Link]

-

ASPARTIMIDE FORMATION. Iris Biotech GmbH. Retrieved February 5, 2026, from [Link]

-

Identification of Therapeutic Peptide and its Impurities. Agilent. Retrieved February 5, 2026, from [Link]

-

Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. Retrieved February 5, 2026, from [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Retrieved February 5, 2026, from [Link]

-

Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. PMC - NIH. Retrieved February 5, 2026, from [Link]

-

Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. PubMed. Retrieved February 5, 2026, from [Link]

-

RP-HPLC profiles of the Arg5-Tyr-NH2 peptide (a) and reaction mixtures... ResearchGate. Retrieved February 5, 2026, from [Link]

-

Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. Retrieved February 5, 2026, from [Link]

-

Synthesis of Ac-Asp-Gly-Ser and Ac-Asp-Pro-Leu-Gly-NH2. PubMed. Retrieved February 5, 2026, from [Link]

-

How to Identify Unknown Peptides by LCMS Testing. ResolveMass Laboratories Inc. Retrieved February 5, 2026, from [Link]

-

Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. Chromatography Online. Retrieved February 5, 2026, from [Link]

-

Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved February 5, 2026, from [Link]

-

Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. ACS Publications. Retrieved February 5, 2026, from [Link]

-

Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation. Retrieved February 5, 2026, from [Link]

-

Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. ACS Publications. Retrieved February 5, 2026, from [Link]

-

HPLC Troubleshooting Guide. Retrieved February 5, 2026, from [Link]

-

Analysis of a Synthetic Peptide and Its Impurities. Agilent. Retrieved February 5, 2026, from [Link]

-

Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC–MS experiments: Complex tale of a simple modification. ResearchGate. Retrieved February 5, 2026, from [Link]

-

HPLC of H-Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH2 using... ResearchGate. Retrieved February 5, 2026, from [Link]

-

HPLC Method for Analysis of Methionine on Primesep 100 Column. SIELC Technologies. Retrieved February 5, 2026, from [Link]

-

(PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. Retrieved February 5, 2026, from [Link]

-

HPLC Troubleshooting Guide. Retrieved February 5, 2026, from [Link]

Sources

- 1. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]

- 4. omizzur.com [omizzur.com]

- 5. researchgate.net [researchgate.net]

- 6. media.iris-biotech.de [media.iris-biotech.de]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 10. hplc.eu [hplc.eu]

- 11. agilent.com [agilent.com]

- 12. realab.ua [realab.ua]

- 13. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. resolvemass.ca [resolvemass.ca]

Technical Support Center: Detecting Degradation Products of Ac-DYMG-NH2

Welcome to the technical support center for the analysis of the tetrapeptide Ac-DYMG-NH2. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them. This guide is designed to help you anticipate, identify, and troubleshoot the degradation products of Ac-DYMG-NH2, ensuring the accuracy and reliability of your research and development efforts.

Part 1: Frequently Asked Questions - Understanding the Stability of Ac-DYMG-NH2

This section addresses the fundamental questions regarding the intrinsic stability of the Ac-DYMG-NH2 peptide. Understanding the molecule's potential weak points is the first step in developing a robust analytical strategy.

Q1: What are the key structural features of Ac-DYMG-NH2 that influence its stability?

Ac-DYMG-NH2 is a synthetic tetrapeptide with the sequence Aspartic Acid - Tyrosine - Methionine - Glycine. Its stability is influenced by several key features:

-

N-terminal Acetyl Group (Ac-): The acetylation of the N-terminus protects the peptide from certain types of degradation, such as the formation of pyroglutamic acid from an N-terminal glutamine, and can increase its metabolic stability.

-

C-terminal Amide (-NH2): The C-terminal amide group removes the negative charge of a free carboxylate, which can alter the peptide's solubility and receptor-binding properties. It also protects it from carboxypeptidase activity.

-

Amino Acid Sequence (DYMG): The specific amino acids in the sequence are the primary determinants of chemical stability. The residues most prone to degradation in this sequence are Aspartic Acid (D) and Methionine (M).

Q2: Which amino acid residues in Ac-DYMG-NH2 are the "hot spots" for degradation?

In any peptide, certain amino acid side chains are more chemically reactive than others. For Ac-DYMG-NH2, the primary "hot spots" are:

-

Methionine (M): The thioether side chain of methionine is highly susceptible to oxidation. This is one ofthe most common degradation pathways for methionine-containing peptides.[1] It can be oxidized to form methionine sulfoxide (+16 Da) and, under stronger oxidative conditions, further oxidized to methionine sulfone (+32 Da).

-

Aspartic Acid (D): Aspartic acid is prone to several degradation reactions, particularly isomerization. At neutral or alkaline pH, the peptide backbone nitrogen can attack the side-chain carbonyl group, forming a cyclic succinimide intermediate.[2] This intermediate can then hydrolyze to form either the original aspartic acid residue or an iso-aspartic acid (iso-Asp) residue, where the peptide backbone continues through the side-chain carboxyl group. This isomerization results in no mass change but can significantly impact biological activity and chromatographic retention time. Additionally, the Asp-Tyr peptide bond can be susceptible to cleavage, especially under acidic conditions.[3]

Q3: What are the primary chemical degradation pathways I should anticipate for Ac-DYMG-NH2?

Based on the peptide's structure, you should primarily anticipate and develop methods to detect the following degradation products:

-

Oxidation: The conversion of Methionine to Methionine Sulfoxide is the most likely degradation product, especially if samples are exposed to air, light, or trace metal ions.

-

Isomerization: The formation of Ac-isoD-YMG-NH2 via a succinimide intermediate. This is a common issue during storage in liquid formulations, particularly at neutral to alkaline pH.

-

Peptide Bond Cleavage (Hydrolysis): Cleavage of the peptide bond, most notably at the C-terminal side of the Aspartic acid residue, can occur under harsh pH and temperature conditions.[3]

-

Deamidation: While the C-terminal amide is relatively stable, it can be hydrolyzed back to a carboxylic acid under extreme acidic or basic conditions, resulting in a +1 Da mass shift.

Part 2: Troubleshooting Your Analytical Method (UPLC-MS)